molecular formula C13H14N2O2S B2450172 N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide CAS No. 686281-56-1

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide

Cat. No. B2450172
M. Wt: 262.33
InChI Key: FFDQWGDBAMFJEO-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and applications in organic synthesis.


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazole derivatives are often synthesized through ring closure reactions.


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often established through spectral data and quantum chemical calculations.


Chemical Reactions Analysis

Benzothiazole compounds participate in a variety of chemical reactions, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antimicrobial Activity : Badne et al. (2011) explored the synthesis of 2-substituted derivatives of 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and related compounds. These compounds were tested for antimicrobial activity, showing potential in this field Badne, Swamy, Bhosale, & Kuberkar, 2011.

  • Anticonvulsant and Neuroprotective Effects : Hassan et al. (2012) synthesized a series of N-(substituted benzothiazol-2-yl)amide derivatives, including N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, which demonstrated significant anticonvulsant and neuroprotective effects Hassan, Khan, & Amir, 2012.

  • Antitumor Agents : Yoshida et al. (2005) developed benzothiazole derivatives, such as 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, showing selective cytotoxicity against tumor cell lines and potent in vivo tumor growth inhibition Yoshida et al., 2005.

Chemical and Physical Properties

  • Liquid Crystals and Schiff Base Compounds : Ha et al. (2010) synthesized a series of liquid crystals containing benzothiazole core, which showed potential in the development of new materials with specific physicochemical properties Ha, Koh, Lee, Yeap, Lin, & Ong, 2010.

  • Corrosion Inhibitors for Carbon Steel : Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions. These studies are crucial for industrial applications where material durability is a concern Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016.

  • Anion Sensing Applications : Barare et al. (2015) conducted studies on benzothiazole derivatives for colorimetric anion sensing applications. These compounds could selectively detect certain anions, indicating their potential use in chemical sensors Barare, Yıldız, Alpaslan, Dilek, Ünver, Tadesse, & Aslan, 2015.

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Specific safety information for this compound is not available .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of benzothiazole derivatives .

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-8(2)6-12(16)15-13-14-10-5-4-9(17-3)7-11(10)18-13/h4-7H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDQWGDBAMFJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide

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